Cyclobutanone, 3-(2-ethenylphenyl)-3-hexyl-
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Overview
Description
Cyclobutanone, 3-(2-ethenylphenyl)-3-hexyl- is an organic compound belonging to the class of cyclobutanones It is characterized by a four-membered cyclic ketone structure with a 2-ethenylphenyl and a hexyl group attached to the third carbon of the cyclobutanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutanone, 3-(2-ethenylphenyl)-3-hexyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-hexyl-3-(2-ethenylphenyl)propanal with a suitable cyclizing agent can yield the desired cyclobutanone derivative. The reaction conditions typically involve the use of a strong acid or base as a catalyst and may require elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of Cyclobutanone, 3-(2-ethenylphenyl)-3-hexyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Cyclobutanone, 3-(2-ethenylphenyl)-3-hexyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding cyclobutanol derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the ethenylphenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted cyclobutanone derivatives.
Scientific Research Applications
Cyclobutanone, 3-(2-ethenylphenyl)-3-hexyl- has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound may be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclobutanone, 3-(2-ethenylphenyl)-3-hexyl- involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through specific pathways, which may include binding to active sites or altering the conformation of target molecules. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and biological activity.
Comparison with Similar Compounds
Similar Compounds
- Cyclobutanone, 3-(2-ethenylphenyl)-3-phenyl-
- Cyclobutanone, 3-(2-ethenylphenyl)-3-methyl-
- Cyclobutanone, 3-(2-ethenylphenyl)-3-butyl-
Uniqueness
Cyclobutanone, 3-(2-ethenylphenyl)-3-hexyl- is unique due to the presence of both a 2-ethenylphenyl group and a hexyl group on the cyclobutanone ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various research applications. Its structural features may also influence its reactivity and interactions with other molecules, distinguishing it from similar compounds.
Properties
CAS No. |
918299-12-4 |
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Molecular Formula |
C18H24O |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
3-(2-ethenylphenyl)-3-hexylcyclobutan-1-one |
InChI |
InChI=1S/C18H24O/c1-3-5-6-9-12-18(13-16(19)14-18)17-11-8-7-10-15(17)4-2/h4,7-8,10-11H,2-3,5-6,9,12-14H2,1H3 |
InChI Key |
JWGGHEHZWBXJJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(CC(=O)C1)C2=CC=CC=C2C=C |
Origin of Product |
United States |
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